molecular formula C23H19ClN6O3 B2744923 N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207052-98-9

N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2744923
CAS No.: 1207052-98-9
M. Wt: 462.89
InChI Key: RZDWPATVJLLHDK-UHFFFAOYSA-N
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Description

This compound features a fused pyrazolo-triazolo-pyrazine core substituted with a 4-methoxyphenyl group at position 9 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 2-chlorobenzyl group, which may enhance lipophilicity and target binding . The synthesis of such derivatives typically involves condensation reactions between α-chloroacetamides and heterocyclic precursors under reflux conditions, as seen in analogous triazolopyrazine syntheses . The 3-oxo group in the pyrazine ring likely contributes to hydrogen-bonding interactions, a critical factor in biological activity .

Properties

CAS No.

1207052-98-9

Molecular Formula

C23H19ClN6O3

Molecular Weight

462.89

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H19ClN6O3/c1-33-17-8-6-15(7-9-17)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,31)

InChI Key

RZDWPATVJLLHDK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C23H19ClN6O3
  • Molecular Weight : 462.89 g/mol
  • IUPAC Name : 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide

The compound features a unique pyrazolo[1,5-a][1,2,4]triazolo core structure which is known to enhance interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • A study on triazole derivatives showed that certain derivatives exhibited cytotoxic activity against various cancer cell lines. Specifically, compounds related to the pyrazolo and triazolo structures demonstrated efficacy against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 µM and 43.4 µM respectively .
CompoundCancer Cell LineIC50 (µM)
47fHCT-1166.2
47eT47D43.4

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Similar derivatives have been reported to possess antibacterial properties against a range of pathogenic bacteria. The compounds were evaluated against standard antibiotics and showed significant inhibition of bacterial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies on related triazole derivatives:

  • In vitro assays demonstrated that triazole derivatives could inhibit key inflammatory pathways and enzymes such as COX (cyclooxygenase), suggesting a mechanism for their anti-inflammatory effects .

The biological activity of this compound may be attributed to its ability to intercalate with DNA and inhibit critical enzymes involved in cellular processes:

  • DNA Binding : Preliminary studies indicate that the compound can intercalate into DNA strands, potentially disrupting replication and transcription processes .

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Study on Triazole Derivatives : A series of synthesized triazole derivatives were tested for their anticancer properties against multiple cell lines with promising results indicating their potential as chemotherapeutic agents .
  • Antimicrobial Evaluation : A comprehensive screening of related compounds demonstrated significant antibacterial activity across various strains of bacteria compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()

  • Structural differences : Replaces the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core with a triazolo[4,3-a]pyrazine system. The sulfanyl group at position 8 may reduce metabolic stability compared to the oxygen-containing substituents in the target compound.
  • Activity : Sulfanyl groups often enhance electrophilicity but may increase toxicity .

Compound B: N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide ()

  • Structural differences: Incorporates a phenolic antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via an ethyloxy spacer. The 8-amino group in the triazolo-pyrazine core could improve solubility but reduce membrane permeability compared to the target compound’s chlorobenzyl group.
  • Activity : Antioxidant conjugates show dual functionality (enzyme inhibition + radical scavenging) .

Substituent Effects on Bioactivity

Substituent Target Compound Analog () Impact
Aryl Group 4-Methoxyphenyl Nitroimidazole (Inactive) Methoxy enhances electron density and π-π stacking; nitro groups in analogs reduce antimycobacterial activity .
Chlorobenzyl 2-Chlorobenzyl 4-Chlorobenzyl () Ortho-substitution may sterically hinder target binding compared to para-substitution .
Acetamide Linker N-(2-chlorobenzyl)acetamide N-(2,5-dimethylphenyl)acetamide Bulky substituents (e.g., 2,5-dimethylphenyl) reduce solubility but improve selectivity .

Physicochemical Properties

Property Target Compound Analog () Method
Solubility Moderate (methoxy group) Low (alkyl chains in BAC-C12) Spectrofluorometry
CMC Not applicable (non-surfactant) 0.4–8.3 mM (BAC-C12) Tensiometry
LogP ~3.5 (predicted) ~4.2 (Compound A, ) Computational modeling

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide?

  • Answer : Synthesis involves multi-step reactions starting with precursor functionalization. Key steps include:

  • Step 1 : Condensation of 4-methoxyphenyl-substituted pyrazolo-triazolopyrazine cores with α-chloroacetamide derivatives under controlled temperatures (e.g., 10–15°C) to minimize side reactions .
  • Step 2 : Acylation of intermediates using N-(2-chlorobenzyl) groups, often requiring anhydrous solvents like DMF or dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) .
  • Purification : Column chromatography (SiO₂, cyclohexane:EtOAC 97:3) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Structural validation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., distinguishing pyrazole vs. triazole ring protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ = ~500–600 Da) .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Answer : Low yields often arise from:

  • Competing side reactions : E.g., over-acylation or ring-opening of the triazolopyrazine core. Mitigation involves strict temperature control (<20°C) and slow reagent addition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis; anhydrous conditions are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in triazolopyrazine functionalization?

  • Answer : Regioselectivity depends on:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the pyrazine N-1 position over N-3 .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% via uniform heating .
  • Kinetic studies : Monitor intermediates via in-situ FTIR to identify optimal reaction windows (e.g., 60–80°C for acylation) .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., ambiguous NMR peaks)?

  • Answer : Contradictions arise from tautomerism or dynamic exchange. Solutions include:

  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by acquiring spectra at 25°C vs. −40°C .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., confirming the 4-methoxyphenyl orientation) .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex heterocyclic systems .

Q. How does the electronic environment of the 2-chlorobenzyl group influence biological activity?

  • Answer : The electron-withdrawing chloro-substituent enhances:

  • Lipophilicity : Measured via logP values (e.g., calculated ClogP = 3.2), improving membrane permeability .
  • Receptor binding : DFT calculations show increased dipole moments (~5.2 D) strengthen hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
  • Metabolic stability : Chlorine reduces oxidative metabolism in liver microsomal assays (t₁/₂ > 120 mins) .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Answer : Stability assays include:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C; monitor via LC-MS for hydrolysis products (e.g., free acetamide) .
  • Light/heat stress testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to assess photodegradation pathways .
  • Plasma stability : Incubate with human plasma (37°C, 24h); quantify intact compound via UPLC-MS/MS .

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